N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide
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Overview
Description
N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide typically involves the condensation reaction between an aldehyde and an amine. In this case, the aldehyde component is 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde, and the amine component is 4-aminobutanamide. The reaction is catalyzed by an acid, such as glacial acetic acid, and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process, reducing the reaction time and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide involves its interaction with biological targets. The compound can bind to enzymes and receptors, altering their activity. The nitro group plays a crucial role in its bioactivity, undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy and nitro groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C19H21N3O5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[4-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]butanamide |
InChI |
InChI=1S/C19H21N3O5/c1-3-5-18(23)21-15-8-6-14(7-9-15)20-12-13-10-16(22(25)26)11-17(19(13)24)27-4-2/h6-12,24H,3-5H2,1-2H3,(H,21,23) |
InChI Key |
BOWAVYCGTNTPKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])OCC)O |
Origin of Product |
United States |
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